N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that features a benzodioxole ring, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by reacting catechol with dihalomethanes in the presence of a base such as sodium hydroxide.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole moieties.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring and the benzodioxole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is unique due to its combination of a benzodioxole ring, a methoxy group, and a sulfonamide group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-6-12(2)17(8-15(11)21-3)24(19,20)18-9-13-4-5-14-16(7-13)23-10-22-14/h4-8,18H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPQTBVPSDUYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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